Bienvenue dans la boutique en ligne BenchChem!

Milategrast

Oral administration Small molecule Pharmacokinetics

Milategrast (also known as E6007) is a synthetic small-molecule integrin antagonist that targets α4 integrin-mediated leukocyte adhesion and migration, thereby reducing inflammatory cell infiltration into tissues. With a molecular weight of 354.57 Da and a calculated XLogP of 7.52, its physicochemical properties confer oral bioavailability , distinguishing it from monoclonal antibody integrin antagonists.

Molecular Formula C24H38N2
Molecular Weight 354.6 g/mol
CAS No. 859217-52-0
Cat. No. B1676591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilategrast
CAS859217-52-0
SynonymsMilategrast
Molecular FormulaC24H38N2
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C
InChIInChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3
InChIKeyPGWIKFFLIJECAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Milategrast (CAS 859217-52-0) for IBD Research: Baseline Identity and Small-Molecule Advantage


Milategrast (also known as E6007) is a synthetic small-molecule integrin antagonist that targets α4 integrin-mediated leukocyte adhesion and migration, thereby reducing inflammatory cell infiltration into tissues . With a molecular weight of 354.57 Da and a calculated XLogP of 7.52, its physicochemical properties confer oral bioavailability [1], distinguishing it from monoclonal antibody integrin antagonists. Milategrast was investigated clinically for ulcerative colitis and inflammatory bowel diseases, advancing to Phase II trials in Japan before development was discontinued due to business priorities rather than safety or efficacy concerns [2].

Why Milategrast (CAS 859217-52-0) Cannot Be Substituted with Generic Integrin Antagonists


Generic substitution among integrin-targeting agents is not scientifically valid due to fundamental differences in molecular modality, binding selectivity, and route of administration. Milategrast is an orally bioavailable small molecule [1], whereas clinical alternatives such as vedolizumab and natalizumab are monoclonal antibodies requiring intravenous or subcutaneous administration [2]. This distinction creates divergent pharmacokinetic profiles, tissue penetration characteristics, and experimental utility. Furthermore, even among oral small-molecule integrin antagonists (e.g., AJM300, PTG-100), binding mechanisms and integrin subunit selectivity differ, with Milategrast inhibiting leukocyte adhesion to fibronectin at an IC50 of 3.1 μM under specific assay conditions [3]. Direct substitution would invalidate comparative research objectives and compromise experimental reproducibility.

Milategrast (CAS 859217-52-0): Quantified Differentiation Evidence for Procurement Decision-Making


Oral Bioavailability Differentiates Milategrast from Vedolizumab and Natalizumab Monoclonal Antibodies

Milategrast is an orally bioavailable small molecule suitable for peroral (PO) administration in preclinical models and clinical investigation [1]. In contrast, vedolizumab and natalizumab are monoclonal antibodies requiring intravenous infusion [2]. This difference in route of administration has direct implications for experimental design, animal model feasibility, and translational research workflows.

Oral administration Small molecule Pharmacokinetics IBD

Leukocyte-Endothelial Adhesion Inhibition (IC50 = 6.7 μM) Establishes Functional Baseline for Vascular Inflammation Models

Milategrast inhibited the adhesion of human peripheral blood neutrophils to immobilized HUVEC endothelial cells with an IC50 of 6.7 μM [1]. This assay provides a direct measure of the compound's ability to interfere with leukocyte-endothelial interactions, a critical step in vascular inflammation.

Endothelial adhesion Neutrophil IC50 Inflammation

DSS-Induced Colitis Efficacy Demonstrates In Vivo Activity Relevant to IBD Model Selection

Milategrast effectively reduced disease signals in the DSS-induced colitis model [1]. This murine model of inflammatory bowel disease is widely used for preclinical evaluation of anti-inflammatory compounds, establishing Milategrast as a viable positive control or comparator compound for colitis research.

DSS colitis In vivo IBD Disease model

Validated Application Scenarios for Milategrast (CAS 859217-52-0) Based on Quantitative Evidence


Oral Dosing Studies in Murine Colitis Models

Milategrast is appropriate for chronic oral dosing studies in DSS-induced or oxazolone-induced murine colitis models. The compound's demonstrated efficacy in the DSS-induced colitis model [1] and its oral route of administration [2] make it suitable for experiments requiring daily oral gavage over extended treatment periods without the immunogenicity concerns associated with repeated antibody administration.

In Vitro Leukocyte Adhesion Assays (Jurkat Cell / Fibronectin)

Milategrast serves as a reference inhibitor in Jurkat cell adhesion assays to fibronectin-coated plates, with an established IC50 of 3.1 μM [1]. Researchers can use this quantified benchmark to validate assay conditions, compare novel integrin antagonists, or establish positive control parameters in cell adhesion screening workflows.

Neutrophil-Endothelial Interaction Studies

For research focused on vascular inflammation and neutrophil trafficking, Milategrast provides a characterized tool compound with an IC50 of 6.7 μM for inhibiting neutrophil adhesion to HUVEC endothelial cells [1]. This application is relevant for mechanistic studies of leukocyte extravasation and endothelial barrier function.

Small-Molecule Integrin Antagonist Comparator for Monoclonal Antibody Studies

Milategrast can be deployed as a small-molecule comparator in studies evaluating the differential effects of oral versus parenteral integrin blockade. Given that vedolizumab (α4β7 monoclonal antibody) is clinically established for IBD [3], Milategrast offers a tool for investigating modality-specific differences in target engagement, tissue distribution, and onset kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milategrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.